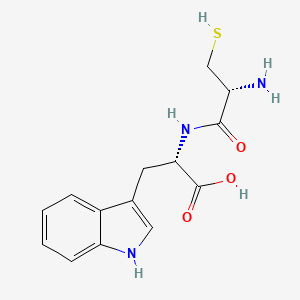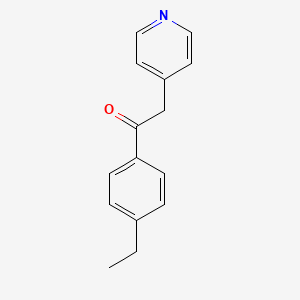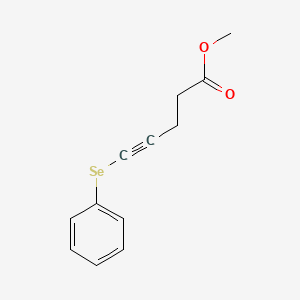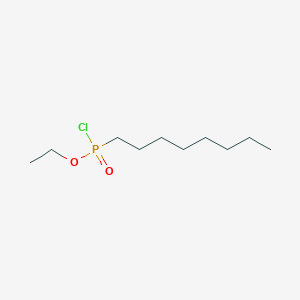
Ethyl octylphosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl octylphosphonochloridate is an organophosphorus compound characterized by the presence of an ethyl group, an octyl group, and a phosphonochloridate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethyl octylphosphonochloridate can be synthesized through the reaction of octylphosphonic acid with thionyl chloride, followed by the addition of ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
- Octylphosphonic acid reacts with thionyl chloride to form octylphosphonochloridate.
- The resulting octylphosphonochloridate is then treated with ethanol to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl octylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form octylphosphonic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphines, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Phosphonates: Formed through substitution reactions with alcohols.
Phosphonamides: Formed through substitution reactions with amines.
Phosphonic Acids: Formed through hydrolysis or oxidation reactions.
科学的研究の応用
Ethyl octylphosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate esters and phosphonamide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
作用機序
The mechanism of action of ethyl octylphosphonochloridate involves the interaction of its phosphonochloridate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
類似化合物との比較
Ethyl octylphosphonochloridate can be compared with other organophosphorus compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl hexylphosphonochloridate: Similar structure but with a hexyl group instead of an octyl group.
Ethyl octylphosphonate: Lacks the chloridate group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its specific combination of ethyl and octyl groups, which can influence its reactivity and solubility properties, making it suitable for particular applications in research and industry.
特性
CAS番号 |
163654-98-6 |
|---|---|
分子式 |
C10H22ClO2P |
分子量 |
240.71 g/mol |
IUPAC名 |
1-[chloro(ethoxy)phosphoryl]octane |
InChI |
InChI=1S/C10H22ClO2P/c1-3-5-6-7-8-9-10-14(11,12)13-4-2/h3-10H2,1-2H3 |
InChIキー |
GVKKZVRHBRQKDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCP(=O)(OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



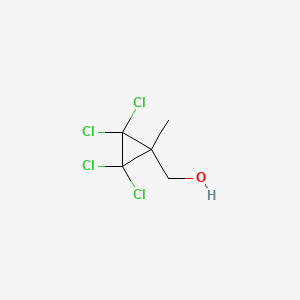
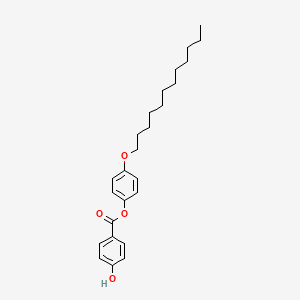
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
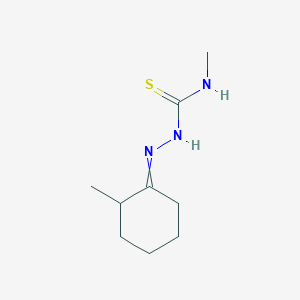

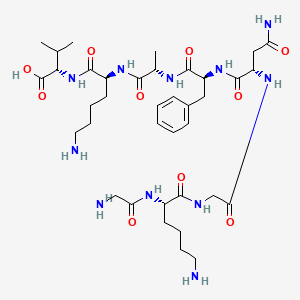
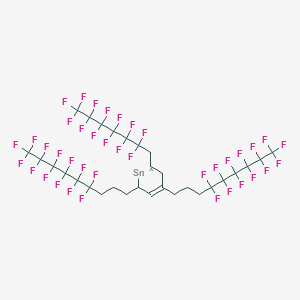
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
